Cas no 2229570-02-7 (1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene)

1-(But-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene is a specialized organic compound featuring a benzene core substituted with a difluoromethylthio group (–SCF₂H) at the meta position and a but-3-yn-1-yl side chain. The difluoromethylthio moiety enhances electrophilic reactivity, making it valuable in fluorinated building blocks for agrochemical and pharmaceutical applications. The alkyne functionality offers versatile coupling potential via click chemistry or Sonogashira reactions, enabling modular synthesis of complex molecules. Its structural combination of fluorine and sulfur contributes to improved metabolic stability and bioavailability in drug design. This compound is particularly useful in medicinal chemistry for probing enzyme inhibition or as an intermediate in the development of bioactive molecules. Proper handling under inert conditions is recommended due to its reactive groups.
1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene structure
2229570-02-7 structure
Product name:1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene
CAS No:2229570-02-7
MF:C11H10F2S
MW:212.258908748627
CID:6352575
PubChem ID:165969042

1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene
    • 1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
    • 2229570-02-7
    • EN300-1972771
    • Inchi: 1S/C11H10F2S/c1-2-3-5-9-6-4-7-10(8-9)14-11(12)13/h1,4,6-8,11H,3,5H2
    • InChI Key: ZIFDFEBUIKJWHO-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1=CC=CC(=C1)CCC#C

Computed Properties

  • Exact Mass: 212.04712782g/mol
  • Monoisotopic Mass: 212.04712782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3Ų
  • XLogP3: 4.2

1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1972771-2.5g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
2.5g
$3332.0 2023-09-16
Enamine
EN300-1972771-10.0g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
10g
$7312.0 2023-05-23
Enamine
EN300-1972771-1g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
1g
$1701.0 2023-09-16
Enamine
EN300-1972771-0.05g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
0.05g
$1428.0 2023-09-16
Enamine
EN300-1972771-5.0g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
5g
$4930.0 2023-05-23
Enamine
EN300-1972771-0.25g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
0.25g
$1564.0 2023-09-16
Enamine
EN300-1972771-0.1g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
0.1g
$1496.0 2023-09-16
Enamine
EN300-1972771-0.5g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
0.5g
$1632.0 2023-09-16
Enamine
EN300-1972771-1.0g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
1g
$1701.0 2023-05-23
Enamine
EN300-1972771-5g
1-(but-3-yn-1-yl)-3-[(difluoromethyl)sulfanyl]benzene
2229570-02-7
5g
$4930.0 2023-09-16

Additional information on 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene

Compound CAS No. 2229570-02-7: 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene

The compound with CAS No. 2229570-02-7, known as 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene, is a unique organic molecule that has garnered attention in recent years due to its intriguing structure and potential applications in various fields. This compound is characterized by its benzene ring substituted with a butynyl group at the 1-position and a difluoromethylsulfanyl group at the 3-position, making it a valuable addition to the library of heterocyclic compounds.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceuticals. The presence of the butynyl group introduces a degree of unsaturation, which can influence the compound's electronic properties and reactivity. Meanwhile, the difluoromethylsulfanyl group adds a layer of complexity to the molecule, potentially enhancing its stability and solubility in various solvents. These features make 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene a promising candidate for applications in organic electronics, drug delivery systems, and as a building block in synthetic chemistry.

In terms of synthesis, researchers have employed innovative methodologies to construct this compound efficiently. For instance, coupling reactions involving aryl halides and organometallic reagents have been optimized to achieve high yields and purity. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating these transformations. These advancements not only underscore the versatility of modern synthetic techniques but also pave the way for large-scale production of this compound for industrial applications.

The physical and chemical properties of 1-(but-3-yn-1-yl)-3-(difluoromethyl)sulfanylbenzene have been extensively characterized using state-of-the-art analytical techniques. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its structural arrangement. Additionally, thermal analysis techniques such as differential scanning calorimetry (DSC) have revealed its melting point and thermal stability, which are critical parameters for its potential use in high-performance materials.

One of the most exciting developments involving this compound is its role in drug discovery. Preclinical studies have demonstrated that 1-(but-3-yn-1-y l)-3-(difluoromethyl)sulfanylbenzene exhibits selective binding to certain protein targets, suggesting its potential as a lead compound for therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.

From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of this compound. Initial findings indicate that it undergoes rapid metabolic transformation under aerobic conditions, minimizing its environmental footprint. However, further studies are required to fully assess its long-term ecological impact and ensure sustainable practices during its production and application.

In conclusion, 1-(but-3-y n -1-y l)-3-(difluoromethyl)sulfanylbenzene (CAS No. 2229570 -02 -7) represents a significant advancement in organic chemistry. Its unique structure, coupled with cutting-edge synthetic methods and promising biological activity, positions it as a key player in diverse scientific domains. As research continues to unfold, this compound is expected to contribute significantly to the development of novel materials and therapeutic interventions.

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